molecular formula C19H28N2O6 B556995 IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine CAS No. 2389-60-8

IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine

Cat. No. B556995
CAS RN: 2389-60-8
M. Wt: 380.4 g/mol
InChI Key: DYSBKEOCHROEGX-HNNXBMFYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine has been reported in the literature. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine have been studied. For example, the resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Scientific Research Applications

Peptide Synthesis and Modification

IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine serves as a valuable intermediate in peptide synthesis. Its utility is exemplified in the synthesis of N6,N6,N6-trimethyl-L-lysine dioxalate, where it is used as a starting material. The synthesis involves deprotection of the side-chain amino group by catalytic hydrogenation, followed by reaction with methyl iodide, showcasing its role in creating complex lysine derivatives (Chen & Benoiton, 1986). Furthermore, improved syntheses of related lysine derivatives emphasize its importance in obtaining compounds used in the synthesis of significant peptides, such as segments of ACTH, somatostatin, and human β-endorphin (Scott, Parker, & Parrish, 1981).

Protein Engineering and Biochemistry

Incorporation of lysine derivatives into proteins in mammalian cells is another critical application. A method leveraging the pyrrolysyl-tRNA synthetase-tRNA(Pyl) pair from Methanosarcina mazei enabled the site-specific incorporation of lysine derivatives into proteins. This approach facilitated the efficient incorporation of a pyrrolysine analog, N(epsilon)-tert-butoxycarbonyl-l-lysine, into proteins, paving the way for the genetic encoding of non-natural lysine modifications in mammalian cells (Mukai et al., 2008).

Material Science and Polymer Chemistry

The synthesis and conformational study of polymeric materials incorporating lysine derivatives highlight the adaptability of these compounds in creating polymers with specific structural properties. For instance, the synthesis of poly(ε-N-benzyloxycarbonyl-L-lysyl-L-valyl-ε-N-benzyloxycarbonyl-L-lysine) and its investigation in both solid state and solution contribute to understanding the conformational behavior of amino acid-based polymers (Ciaschi & D'alagni, 1979).

properties

IUPAC Name

(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSBKEOCHROEGX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178589
Record name IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((Benzyloxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid

CAS RN

2389-60-8
Record name N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2389-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-alpha-Benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-L-lysine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine
Source European Chemicals Agency (ECHA)
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Record name N-α-Benzyloxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine
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